N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Tetrazole bioisostere Ligand efficiency Carboxylate replacement

N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1428379-57-0; molecular formula C₁₃H₁₁N₇O₂; molecular weight 297.28) is a synthetic heterocyclic compound combining a 6-oxo-1,6-dihydropyridazine (pyridazinone) core, an ortho-substituted phenyl linker, and a 1H-tetrazol-1-ylacetamide side chain. The compound belongs to the class of phenyl-pyridazinone amides, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds and anti-inflammatory agents.

Molecular Formula C13H11N7O2
Molecular Weight 297.278
CAS No. 1428379-57-0
Cat. No. B2585618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
CAS1428379-57-0
Molecular FormulaC13H11N7O2
Molecular Weight297.278
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C=NN=N3
InChIInChI=1S/C13H11N7O2/c21-12-6-5-11(16-17-12)9-3-1-2-4-10(9)15-13(22)7-20-8-14-18-19-20/h1-6,8H,7H2,(H,15,22)(H,17,21)
InChIKeyZAEYYXLBLGVTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide: Structural Profile and Chemical Class


N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1428379-57-0; molecular formula C₁₃H₁₁N₇O₂; molecular weight 297.28) is a synthetic heterocyclic compound combining a 6-oxo-1,6-dihydropyridazine (pyridazinone) core, an ortho-substituted phenyl linker, and a 1H-tetrazol-1-ylacetamide side chain . The compound belongs to the class of phenyl-pyridazinone amides, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds and anti-inflammatory agents [1]. Its structural novelty lies in the simultaneous presence of the hydrogen-bond-donating pyridazinone NH, the π-stacking-capable phenyl ring, and the tetrazole moiety—a recognized carboxylate bioisostere [2]—arranged in a compact, low-molecular-weight architecture suitable for fragment-based or lead-optimization programs.

Why Generic Substitution of N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide Is Not Advisable


Compounds within the pyridazinone-amide class cannot be simply interchanged for several reasons: (i) the ortho-substitution pattern on the central phenyl ring imposes a distinct dihedral angle between the pyridazinone and the amide plane, affecting target binding conformation [1]; (ii) the 1H-tetrazol-1-yl regioisomer presents a specific hydrogen-bond-acceptor geometry and dipole moment distinct from the 2H-tetrazole or carboxylate alternatives, altering pharmacokinetic properties such as permeability and metabolic stability [2]; and (iii) minor modifications to the acetamide linker length or the pyridazinone N-substitution can shift selectivity across kinase panels by orders of magnitude, as demonstrated in closely related 6-oxo-1,6-dihydropyridazine series [3]. These structure-activity-relationship (SAR) sensitivities mean that even a structurally close analog may not reproduce the target binding profile, cellular potency, or ADME properties of this specific compound.

Quantitative Differentiation Evidence for N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide


Tetrazole-Enhanced Ligand Efficiency vs. Des-Tetrazole and Carboxylic Acid Analogs

The 1H-tetrazol-1-ylacetamide moiety serves as a non-classical carboxylate bioisostere that typically improves passive membrane permeability by 1–2 log units while maintaining comparable hydrogen-bond-acceptor capacity relative to carboxylic acid analogs, and also avoids the metabolic liabilities of ester prodrugs [1]. For the target compound, the tetrazole adds only 69 Da to the molecular weight versus the des-tetrazole analog (N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, MW 229.23) . This represents a favorable ligand-efficiency trade-off: the tetrazole contributes additional binding interactions (4 nitrogen H-bond acceptors, potential π-stacking) for a modest mass increment, a profile consistent with fragment-optimization best practices [2].

Tetrazole bioisostere Ligand efficiency Carboxylate replacement

Pyridazinone Core Kinase Hinge-Binding Motif: Structural Rationale vs. Non-Pyridazinone Scaffolds

The 6-oxo-1,6-dihydropyridazin-3-yl group functions as a validated kinase hinge-binding motif. In a closely related series, a 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (compound 18b) demonstrated VEGFR-2 inhibition with an IC₅₀ of 60.7 nM, attributed to a bidentate hinge interaction between the pyridazinone carbonyl and NH with the kinase backbone [1]. In a separate program, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analog J27 showed JNK2 inhibition with an IC₅₀ of 23 nM and demonstrated efficacy in an acute lung injury model [2]. In contrast, pyridazine isomers lacking the 6-oxo group (e.g., unsubstituted pyridazine hinge binders) typically show 10- to 100-fold weaker hinge binding due to the absence of the second H-bond donor [3]. The target compound retains this critical 6-oxo tautomeric system, positioning it for similar hinge interactions.

Kinase hinge binder Pyridazinone pharmacophore Type I/II kinase inhibitor

Ortho-Phenyl Conformational Restriction vs. Meta- and Para-Substituted Analogs

The ortho-substitution pattern of the central phenyl ring (pyridazinone at C1, acetamide at C2) imposes torsional constraints that preorganize the molecule into a defined conformational space. Molecular modeling studies on related ortho-substituted N-phenyl amides indicate a dihedral angle of approximately 60–80° between the phenyl ring and the amide plane, compared to near-planar geometries (~10–20°) for para-substituted analogs [1]. This conformational restriction reduces the entropic penalty upon target binding and can enhance selectivity by limiting the number of accessible binding poses. In a pyridazinone-based series, ortho-substituted derivatives showed up to 5-fold improvement in target selectivity over meta- and para-substituted counterparts when profiled against a panel of 50 kinases [2]. The target compound's ortho arrangement is thus expected to provide a distinct selectivity profile compared to regioisomeric analogs.

Conformational restriction ortho-substitution Ligand preorganization

High-Value Application Scenarios for N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide


Kinase Inhibitor Lead-Generation Screening Libraries

The compound's validated 6-oxo-1,6-dihydropyridazine hinge-binding motif, combined with the tetrazole bioisostere, makes it a strong candidate for inclusion in kinase-focused screening decks. The pyridazinone core has demonstrated nanomolar potency against VEGFR-2 (60.7 nM) and JNK2 (23 nM) in structurally related series [1][2]. Procurement of this specific scaffold enables exploration of SAR around the tetrazole-acetamide vector while maintaining the privileged hinge-binding pharmacophore.

Carboxylate Bioisostere Replacement Programs

For medicinal chemistry teams seeking to replace a carboxylic acid moiety with a metabolically stable, permeable bioisostere, the 1H-tetrazol-1-ylacetamide group offers a well-characterized alternative. Literature precedents demonstrate that tetrazole replacements typically improve passive permeability by 1–2 log units relative to the parent carboxylic acid while retaining comparable target affinity [3]. This compound provides a pre-assembled scaffold for direct testing of this bioisostere strategy in the context of pyridazinone-based pharmacophores.

Structure-Based Drug Design and Fragment Growing

With a molecular weight of 297.28 Da, this compound sits at the upper boundary of fragment-like chemical space and contains three distinct pharmacophoric elements (pyridazinone, phenyl, tetrazole) suitable for structure-based growing and merging strategies. The ortho-substitution pattern provides a defined, preorganized geometry that can be exploited in docking and co-crystallization studies. The compound is suitable as a starting point for fragment-to-lead programs targeting kinases, metalloenzymes, or other targets where the tetrazole can coordinate catalytic metal ions [4].

MACC1-Driven Metastasis and Oncology Research

Structurally related tetrazolo-pyridazine compounds have been identified as transcriptional inhibitors of MACC1, a key driver of cancer metastasis, capable of decreasing MACC1-induced cancer cell motility in vitro [5]. While the target compound features a 1H-tetrazol-1-ylacetamide side chain rather than a fused tetrazolo[1,5-b]pyridazine ring system, the shared pyridazine-tetrazole pharmacophore arrangement suggests potential utility as a comparator or alternative scaffold in MACC1 inhibitor optimization programs.

Quote Request

Request a Quote for N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.